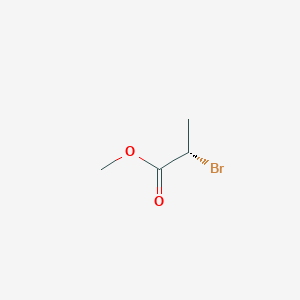

Propanoic acid, 2-bromo-, methyl ester, (S)-

Description

Significance as a Chiral Synthon in Enantioselective Transformations

The primary significance of (S)-Methyl 2-bromopropanoate (B1255678) lies in its role as a chiral synthon, a molecule whose stereochemistry is used to direct the formation of new stereocenters in a predictable manner. The presence of both a bromine atom and a methyl ester group provides two reactive sites that can be manipulated with high stereochemical control. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the chiral center.

In enantioselective transformations, (S)-Methyl 2-bromopropanoate is employed to construct carbon-carbon and carbon-heteroatom bonds with a high degree of stereoselectivity. chiralpedia.com This is crucial in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where often only one enantiomer exhibits the desired therapeutic or biological effect. For instance, it can be a precursor for the synthesis of chiral α-amino acids, α-hydroxy acids, and other chiral carboxylic acid derivatives. The stereospecificity of reactions involving this synthon, such as SN2 reactions, ensures that the stereochemical integrity of the starting material is transferred to the product. masterorganicchemistry.com

The versatility of (S)-Methyl 2-bromopropanoate is further enhanced by the reactivity of its methyl ester group, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality allows for sequential and diverse chemical modifications, making it a powerful tool for synthetic chemists aiming to build complex chiral molecules.

Historical Context and Evolution of Research Trajectories

The development and use of chiral synthons like (S)-Methyl 2-bromopropanoate are intrinsically linked to the broader history of asymmetric synthesis. Early efforts in obtaining enantiomerically pure compounds often relied on classical resolution methods, which are inherently inefficient as they discard half of the racemic mixture. mdpi.com The shift towards asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer, marked a significant advancement in organic chemistry. mdpi.com

The synthesis of chiral α-halo esters, including (S)-Methyl 2-bromopropanoate, has evolved over time. Initial methods often involved the halogenation of chiral starting materials derived from the chiral pool, such as amino acids. For example, chiral α-chloro or α-bromo acids can be synthesized from their corresponding α-amino acids. More direct and efficient methods have since been developed, including asymmetric halogenation reactions and the use of chiral catalysts to introduce the halogen atom enantioselectively. google.com

Research trajectories have moved from simply preparing these chiral building blocks to exploring their full synthetic potential in complex molecule synthesis. The focus has shifted towards developing milder and more selective reaction conditions for transformations involving (S)-Methyl 2-bromopropanoate and similar synthons. Furthermore, the development of catalytic asymmetric methods has provided more atom-economical and environmentally friendly alternatives to stoichiometric approaches. chiralpedia.com

Scope and Research Imperatives in Asymmetric Chemistry

The use of (S)-Methyl 2-bromopropanoate falls within the broader scope of asymmetric chemistry, a field dedicated to the synthesis of chiral compounds in an enantiomerically pure or enriched form. chiralpedia.com The demand for enantiopure compounds continues to grow, particularly in the pharmaceutical industry, where the therapeutic activity and side-effect profile of a drug can be highly dependent on its stereochemistry.

Current research imperatives in this area focus on several key aspects. There is a continuous drive to develop more efficient and selective catalytic systems for asymmetric transformations. chiralpedia.com This includes the design of new chiral ligands and catalysts that can operate under mild conditions with high turnover numbers. Another important area is the expansion of the substrate scope for existing asymmetric methods, allowing for the synthesis of a wider variety of chiral molecules.

Furthermore, the principles of green chemistry are increasingly influencing research in asymmetric synthesis. chiralpedia.com This involves the development of processes that minimize waste, use less hazardous reagents, and are more energy-efficient. The use of (S)-Methyl 2-bromopropanoate as a chiral building block is aligned with these principles when it is employed in highly efficient and selective synthetic routes. Future research will likely focus on integrating this and other chiral synthons into multi-step syntheses in a more streamlined and sustainable manner, for example, through the use of one-pot or tandem reactions. rsc.org

An in-depth exploration of the synthetic methodologies for producing the chiral chemical compound (S)-Methyl 2-bromopropanoate reveals a focus on enantioselective strategies. These approaches are critical for obtaining the desired stereoisomer, which is often the biologically active or synthetically useful form. The primary methods employed involve creating the chiral center through asymmetric catalysis or resolving a racemic mixture using biocatalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEONLNNWKIPTM-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Integrity in Reactions of S Methyl 2 Bromopropanoate

Chirality Control and Stereochemical Fidelity Maintenance

The control of chirality in reactions of (S)-Methyl 2-bromopropanoate (B1255678) hinges on the ability to direct the approach of a nucleophile to the stereogenic carbon atom. Maintaining stereochemical fidelity, or the preservation of the original (S)-configuration, is often a primary objective in synthetic transformations. This is typically achieved through reaction pathways that either proceed with retention of configuration or involve a predictable and complete inversion.

In many applications, (S)-Methyl 2-bromopropanoate serves as a chiral electrophile in nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the chosen reaction conditions and the nature of the nucleophile. The overarching goal is to achieve a high degree of stereoselectivity, yielding a product with a high enantiomeric excess (ee). The loss of stereochemical information through racemization is a significant challenge that must be carefully managed to ensure the efficacy of the synthetic route.

Mechanisms of Stereoinversion and Retention in Reactions

The stereochemical fate of (S)-Methyl 2-bromopropanoate in nucleophilic substitution reactions is primarily governed by two competing mechanisms: the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism and neighboring group participation (NGP).

Stereoinversion via the S(_N)2 Mechanism:

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This "backside attack" leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. For (S)-Methyl 2-bromopropanoate, a pure S(_N)2 reaction will result in the formation of the corresponding (R)-product. This mechanism is generally favored by:

High concentrations of a strong nucleophile: A high concentration of the nucleophile increases the probability of a direct bimolecular collision with the substrate.

Polar aprotic solvents: Solvents like acetone or dimethyl sulfoxide (DMSO) solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.

For instance, the reaction of (S)-2-bromopropanoate with a concentrated solution of hydroxide (B78521) ion proceeds predominantly through an S(_N)2 pathway, leading to the formation of (R)-lactate with an inversion of configuration nih.gov.

Stereoretention via Neighboring Group Participation (NGP):

Retention of the original (S)-configuration can occur through a more complex, two-step mechanism known as neighboring group participation (NGP). In the case of (S)-Methyl 2-bromopropanoate, the adjacent ester carbonyl group can act as an internal nucleophile.

This NGP mechanism is favored under conditions that promote the intramolecular reaction over the direct intermolecular S(_N)2 attack, such as:

Low concentrations of a weaker nucleophile: This gives the intramolecular cyclization a greater opportunity to occur.

Solvents that can stabilize the cyclic intermediate.

The hydrolysis of (S)-2-bromopropanoate in dilute alkali is a classic example where NGP leads to the formation of (S)-lactate with retention of configuration nih.gov.

| Reaction Condition | Predominant Mechanism | Stereochemical Outcome |

| High Nucleophile Concentration | S(_N)2 | Inversion of Configuration |

| Low Nucleophile Concentration | Neighboring Group Participation | Retention of Configuration |

Computational Studies on Conformation and Stereocontrol

While specific computational studies focusing exclusively on the conformation and stereocontrol of (S)-Methyl 2-bromopropanoate are not extensively reported in publicly available literature, general principles from computational chemistry provide valuable insights. Density Functional Theory (DFT) and other molecular modeling techniques are powerful tools for investigating the transition states and reaction pathways of nucleophilic substitution reactions.

For a typical S(_N)2 reaction, computational models can calculate the energy barrier for the backside attack of the nucleophile, providing a theoretical basis for the observed reaction rates and stereoselectivity. These models can also explore the conformational preferences of the starting material and how these conformations influence the accessibility of the electrophilic carbon to the incoming nucleophile.

In the context of neighboring group participation, computational studies can be employed to:

Determine the relative energies of the transition states for the intramolecular cyclization versus the direct intermolecular S(_N)2 attack. This can help predict which pathway will be favored under a given set of conditions.

Investigate the structure and stability of the cyclic intermediate (e.g., the α-lactone).

Model the second step of the NGP mechanism , the nucleophilic attack on the cyclic intermediate, to confirm that it also proceeds with inversion.

Such theoretical investigations are crucial for rationalizing experimental observations and for the predictive design of stereoselective reactions.

Influence of Reaction Conditions on Enantiomeric Purity

The enantiomeric purity of the product formed from reactions of (S)-Methyl 2-bromopropanoate is highly sensitive to the reaction conditions. A careful selection of these parameters is essential to minimize racemization and maximize the desired stereochemical outcome.

Solvent Effects: The polarity and protic/aprotic nature of the solvent play a critical role.

Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they enhance the reactivity of the nucleophile, promoting a clean inversion of configuration and preserving enantiomeric purity.

Polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group. This can stabilize the transition state of an S(_N)1-type reaction, which proceeds through a planar carbocation intermediate, leading to racemization. While a secondary halide like (S)-Methyl 2-bromopropanoate is less prone to S(_N)1 reactions than a tertiary halide, the choice of a protic solvent can still increase the risk of losing stereochemical integrity.

Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barriers for competing reaction pathways, potentially leading to a decrease in stereoselectivity. Lower temperatures generally favor the kinetically controlled product and can help to maintain the enantiomeric purity of the desired stereoisomer.

Leaving Group: While the focus is on the bromo- compound, the nature of the leaving group can influence the reaction rate and the balance between S(_N)2 and NGP pathways. A better leaving group will facilitate both pathways.

Nucleophile Concentration: As discussed in Section 3.2, the concentration of the nucleophile is a key determinant of the reaction mechanism. High concentrations favor the bimolecular S(_N)2 pathway (inversion), while low concentrations can allow the unimolecular (in terms of the external nucleophile) NGP pathway to dominate (retention). A careful titration of the nucleophile can therefore be used to control the stereochemical outcome.

The interplay of these factors determines the enantiomeric excess of the final product. For example, a study on a similar compound, methyl 2-chloropropanoate, demonstrated the significant influence of water in the chiral recognition process, highlighting the sensitivity of stereochemical outcomes to the reaction environment.

Reactivity Profiles and Mechanistic Investigations of S Methyl 2 Bromopropanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of (S)-methyl 2-bromopropanoate (B1255678). The electrophilic carbon atom bonded to the bromine is susceptible to attack by a wide array of nucleophiles. pressbooks.pub The specific pathway of these reactions, whether Sₙ1 or Sₙ2, is influenced by factors such as the nature of the nucleophile, solvent, and reaction conditions.

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org A key characteristic of the Sₙ2 reaction is the backside attack of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. libretexts.orglibretexts.org This trajectory is necessary to allow for the proper overlap of molecular orbitals and to minimize electrostatic repulsion between the electron-rich nucleophile and the leaving group. libretexts.org

This backside attack dictates the stereochemical outcome of the reaction. For a chiral substrate like (S)-methyl 2-bromopropanoate, an Sₙ2 reaction proceeds with a complete inversion of configuration at the stereocenter. chemistrysteps.commasterorganicchemistry.com This phenomenon is often referred to as a Walden inversion. masterorganicchemistry.com Therefore, the reaction of the (S)-enantiomer via an Sₙ2 pathway will exclusively yield the (R)-enantiomer of the product. libretexts.org

The rate of Sₙ2 reactions is sensitive to steric hindrance. As a secondary alkyl halide, (S)-methyl 2-bromopropanoate is more sterically hindered than a primary halide, leading to a slower reaction rate compared to methyl halides, but it is still highly susceptible to this pathway. masterorganicchemistry.com

Table 1: Stereochemical Outcome of Sₙ2 Reaction

| Reactant Stereochemistry | Mechanism | Product Stereochemistry |

| (S)-Methyl 2-bromopropanoate | Sₙ2 (Backside Attack) | (R)-Product |

In contrast to the Sₙ2 mechanism, the Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process. libretexts.org The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org This carbocation is sp² hybridized and possesses a trigonal planar geometry. libretexts.orgyoutube.com

In the second step, the nucleophile can attack the flat, achiral carbocation from either face with approximately equal probability. khanacademy.org Attack from one side leads to a product with retention of the original configuration, while attack from the other side results in inversion. masterorganicchemistry.com Consequently, Sₙ1 reactions occurring at a chiral center typically lead to racemization, producing a nearly 50:50 mixture of the two enantiomeric products. libretexts.orgkhanacademy.org

Sₙ1 reactions are favored for tertiary and secondary alkyl halides, particularly in the presence of polar protic solvents (like water or alcohols) and weak nucleophiles. libretexts.orgpearson.com While (S)-methyl 2-bromopropanoate can undergo Sₙ1 reactions under these conditions, the resulting product is expected to be a racemic mixture. However, complete racemization is seldom observed in practice. A slight excess of the inversion product is often formed, which is attributed to the formation of an "ion pair." libretexts.orgmasterorganicchemistry.com In this scenario, the departed leaving group temporarily shields one face of the carbocation, making an attack from the opposite side slightly more favorable. libretexts.orgyoutube.com

Neighboring group participation (NGP), also known as anchimeric assistance, is a special type of intramolecular reaction where a nearby functional group within the substrate acts as an internal nucleophile. wikipedia.orglibretexts.org This participation can significantly increase the reaction rate and alter the expected stereochemical outcome. spcmc.ac.indalalinstitute.com

An initial intramolecular Sₙ2 attack by the adjacent carboxylate group displaces the bromide ion, leading to the formation of a strained, three-membered α-lactone intermediate. This first step causes an inversion of configuration. scribd.comyoutube.com

An external nucleophile (e.g., hydroxide) then attacks the α-lactone in a second Sₙ2 reaction. This attack opens the ring and results in a second inversion. spcmc.ac.inscribd.com

The net result of these two successive inversions is a product with the same stereochemistry as the starting material (retention of configuration). libretexts.orgdalalinstitute.com This pathway competes with the direct Sₙ2 displacement by the external nucleophile. The dominance of NGP is often dependent on the reaction conditions; for instance, in the hydrolysis of 2-bromopropanoate, NGP is favored in dilute base, whereas a direct Sₙ2 reaction with inversion is favored in concentrated base. scribd.com

Table 2: Effect of Hydroxide (B78521) Concentration on Reaction Pathway for 2-Bromopropanoate

| [OH⁻] Concentration | Dominant Pathway | Stereochemical Outcome |

| Dilute | Neighboring Group Participation | Retention |

| Concentrated | Sₙ2 | Inversion |

The electrophilic nature of (S)-methyl 2-bromopropanoate allows it to react with a variety of nucleophiles. The strength and nature of the nucleophile play a crucial role in determining the reaction mechanism and products.

Amines : As strong nucleophiles, amines readily react with alkyl halides to form substituted ammonium salts, which can then be deprotonated to yield substituted amines. msu.edu The reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of configuration. researchgate.net

Thiols : Thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. msu.edu Their high nucleophilicity allows for efficient Sₙ2 displacement of the bromide from (S)-methyl 2-bromopropanoate to form thioethers.

Alcohols : Alcohols are generally weak nucleophiles. For them to serve as effective nucleophiles in Sₙ2 reactions, they are often deprotonated to their more nucleophilic alkoxide (RO⁻) forms. msu.edu However, in neutral or acidic conditions, alcohols can act as nucleophiles in solvolysis reactions, which typically favor an Sₙ1 pathway, especially with polar protic solvents. pearson.comvarsitytutors.com

Table 3: Reactivity of (S)-Methyl 2-bromopropanoate with Various Nucleophiles

| Nucleophile | Type | Typical Reaction Pathway | Expected Product Class |

| Amines (RNH₂) | Strong | Sₙ2 | Substituted Amino Esters |

| Thiols (RSH) / Thiolates (RS⁻) | Strong/Very Strong | Sₙ2 | Thioethers |

| Alcohols (ROH) / Alkoxides (RO⁻) | Weak/Strong | Sₙ1 (solvolysis) / Sₙ2 | Ethers |

Elimination Reactions (E1, E2)

Elimination reactions are often in competition with nucleophilic substitution. msu.edu In these reactions, a proton and the leaving group are removed from adjacent carbon atoms to form a double bond. (S)-Methyl 2-bromopropanoate, being a secondary halide, can undergo elimination by both E2 and E1 mechanisms. msu.edu

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the C-Br bond breaks and the π-bond forms. lumenlearning.comdalalinstitute.com This pathway is favored by strong, often sterically hindered, bases. dalalinstitute.comiitk.ac.in A crucial requirement for the E2 mechanism is an anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. iitk.ac.inmgscience.ac.in

The E1 (Elimination, Unimolecular) mechanism proceeds in two steps via the same carbocation intermediate as the Sₙ1 reaction. lumenlearning.comdalalinstitute.com After the carbocation is formed, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions are favored by conditions that also favor Sₙ1 reactions: polar protic solvents and weak bases. dalalinstitute.com The choice between substitution and elimination is highly dependent on the basicity of the nucleophile; stronger bases tend to favor elimination over substitution. msu.edudalalinstitute.com

Organometallic Transformations

(S)-Methyl 2-bromopropanoate can also be utilized in organometallic chemistry. One significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comtcichemicals.com In this controlled polymerization technique, a transition-metal complex (e.g., a copper-ligand complex) reversibly abstracts the bromine atom, generating a carbon-centered radical that initiates polymerization. The stereocenter in the initiator can influence the properties of the resulting polymer.

Furthermore, α-bromo esters are valuable precursors for forming other organometallic reagents. For example, they can be used in Reformatsky reactions, where treatment with zinc metal generates an organozinc nucleophile (a Reformatsky enolate). This enolate can then react with electrophiles such as aldehydes or ketones. While not a direct transformation of the starting ester, this highlights its role as a key building block in carbon-carbon bond-forming reactions mediated by metals.

Grignard and Organolithium Reagent Interactions

The interaction of (S)-Methyl 2-bromopropanoate with strongly nucleophilic and basic organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is multifaceted. These reagents can initiate several competing reaction pathways.

Nucleophilic Acyl Substitution: Grignard reagents are known to react with esters. masterorganicchemistry.com The reaction typically involves a nucleophilic attack on the electrophilic carbonyl carbon. This addition is often followed by the elimination of the methoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol after an acidic workup. leah4sci.com

Nucleophilic Substitution at the α-Carbon (SN2): The carbon bearing the bromine atom is an electrophilic center, susceptible to SN2 attack. However, this pathway is often less favorable compared to carbonyl addition due to the high reactivity of Grignard and organolithium reagents towards the ester functionality.

Deprotonation (Enolate Formation): The α-hydrogen in (S)-Methyl 2-bromopropanoate is acidic and can be abstracted by a strong base like an organolithium reagent to form an enolate. This pathway is particularly relevant when using sterically hindered bases.

Halogen-Metal Exchange: Organolithium reagents can also participate in halogen-metal exchange, which will be discussed in more detail in section 4.6.

The predominant reaction pathway is highly dependent on the specific nature of the organometallic reagent, the reaction temperature, and the stoichiometry. For instance, the less reactive nature of Reformatsky reagents (organozinc) compared to Grignard reagents prevents nucleophilic addition to the ester group, highlighting the high propensity of Grignard reagents for this type of reaction. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, and α-bromo esters like (S)-Methyl 2-bromopropanoate are valuable substrates for these transformations.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It is a potent method for generating C-C bonds. organic-chemistry.org While highly effective for aryl and vinyl halides, the use of alkyl halides can be more challenging due to potential side reactions like β-hydride elimination. wikipedia.org However, the presence of the activating ester group in (S)-Methyl 2-bromopropanoate can facilitate the reaction. A significant advancement is the cobalt-bisoxazoline catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents, which yields chiral α-arylalkanoic esters with high enantioselectivity. nih.govacs.org This demonstrates the potential for stereoselective transformations.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the classic Sonogashira reaction is primarily for sp² and sp hybridized carbons, variations for sp³-hybridized alkyl halides have been developed, suggesting that (S)-Methyl 2-bromopropanoate could potentially undergo this reaction under specific catalytic conditions. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org The typical substrates are aryl and vinyl halides, and the reaction with alkyl halides is less common but possible.

Suzuki Coupling: This reaction couples an organoboron species with an organic halide, also catalyzed by a palladium complex. wikipedia.org It is a versatile and widely used method for C-C bond formation. organic-chemistry.org

The table below summarizes some key transition metal-catalyzed cross-coupling reactions and their relevance to (S)-Methyl 2-bromopropanoate.

| Coupling Reaction | Typical Substrates | Catalyst System | Potential Product with (S)-Methyl 2-bromopropanoate |

| Kumada | Aryl/Vinyl Halides, Grignard Reagents | Ni or Pd complexes | α-Aryl/Vinyl Propanoate |

| Sonogashira | Aryl/Vinyl Halides, Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | β,γ-Alkynyl Propanoate |

| Heck | Unsaturated Halides, Alkenes | Pd catalyst | Substituted Alkene |

| Suzuki | Aryl/Vinyl Halides, Organoboron compounds | Pd catalyst | α-Aryl/Vinyl Propanoate |

Reformatsky-Type Reactions and Diastereoselectivity

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-bromine bond. wikipedia.org These organozinc reagents are notably less reactive than Grignard or organolithium reagents, which prevents them from adding to the ester group of another molecule. wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through the following steps:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of (S)-Methyl 2-bromopropanoate. wikipedia.org

Enolate Formation: The resulting compound rearranges to form a zinc enolate. wikipedia.org

Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc, forming a six-membered chair-like transition state, followed by the formation of a new carbon-carbon bond. wikipedia.org

Workup: Acidic workup removes the zinc to yield the final β-hydroxy ester. wikipedia.org

When a chiral α-halo ester like (S)-Methyl 2-bromopropanoate is used, the reaction can proceed with diastereoselectivity. The stereochemical outcome is influenced by the geometry of the zinc enolate and the facial selectivity of its addition to the carbonyl partner.

Besides zinc, other metals and low-valent metal reagents have been employed to overcome issues with yield and diastereoselectivity. acs.org For instance, samarium(II) iodide (SmI₂) has been shown to be effective in mediating Reformatsky-type reactions, often providing excellent diastereoselectivity, especially in reactions involving chiral substrates. acs.orgnih.gov

The table below presents hypothetical outcomes of a Reformatsky reaction with (S)-Methyl 2-bromopropanoate and various aldehydes, highlighting the potential for diastereoselectivity.

| Aldehyde (R'CHO) | Metal | Temperature (°C) | Major Diastereomer |

| Benzaldehyde | Zn | 25 | (2R,3S) or (2S,3S) |

| Acetaldehyde | Zn | 25 | (2R,3S) or (2S,3S) |

| Benzaldehyde | SmI₂ | -78 | High syn or anti selectivity |

| Acetaldehyde | SmI₂ | -78 | High syn or anti selectivity |

Radical Reactions and Mechanistic Pathways

(S)-Methyl 2-bromopropanoate can participate in radical reactions, primarily through the homolytic cleavage of the carbon-bromine bond. This compound is frequently used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. cmu.edu

The general mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex (e.g., CuBr). cmu.edu

Initiation/Activation: The catalyst abstracts the bromine atom from (S)-Methyl 2-bromopropanoate to form a carbon-centered radical and the oxidized metal complex (e.g., CuBr₂).

Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the oxidized metal complex, reforming a dormant polymer chain with a terminal bromine atom and regenerating the catalyst in its lower oxidation state.

This reversible activation-deactivation process allows for a low concentration of active radicals at any given time, which minimizes termination reactions and enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edu The reactivity of alkyl halides in ATRP is influenced by the stability of the formed radical, with the order being 3° > 2° > 1°. acs.org Methyl 2-bromopropionate is a commonly used initiator for the ATRP of various monomers like styrenes and (meth)acrylates. cmu.educmu.edu

The radical pathway follows a chain mechanism characterized by initiation, propagation, and termination steps. lumenlearning.com Initiation involves the homolytic cleavage of the C-Br bond, often facilitated by heat, light, or a catalyst. youtube.comucr.edu Propagation steps involve the reaction of the generated radical with other molecules to form new radicals, continuing the chain. lumenlearning.comyoutube.com Termination occurs when two radicals combine. lumenlearning.com

Carbonyl Group Transformations (e.g., Reduction of the Ester)

The ester carbonyl group in (S)-Methyl 2-bromopropanoate can undergo various transformations, most notably reduction. The reduction of the ester to a primary alcohol can be achieved using strong reducing agents.

A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄). wikipedia.org This reaction converts the ester into an α-halo alcohol. The resulting chiral α-halo alcohol is a valuable synthetic intermediate that can be used, for example, to form α-epoxides. wikipedia.org

It is important to select the reducing agent carefully to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond.

Other transformations at the carbonyl group are also possible, though less common. For instance, under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to form esters. testbook.com While (S)-Methyl 2-bromopropanoate is already an ester, this highlights the reactivity of the α-halo carbonyl motif.

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. researchgate.net For (S)-Methyl 2-bromopropanoate, this typically involves reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.

The reaction proceeds by the exchange of the bromine atom with the lithium atom, generating a new organolithium species—a lithium enolate or an α-lithio ester—and an alkyl bromide (e.g., n-butyl bromide).

This newly formed organolithium intermediate is a potent nucleophile and can be trapped in situ with various electrophiles, allowing for a wide range of derivatizations at the α-position. This two-step sequence of halogen-lithium exchange followed by electrophilic trapping is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. The reactivity of these reagents can be exploited to convert the halogen into a hydrocarbon by quenching with water. libretexts.org

The table below illustrates some potential derivatization reactions following halogen-metal exchange.

| Electrophile | Product after Derivatization |

| Aldehyde (R'CHO) | β-Hydroxy-α-alkyl propanoate |

| Ketone (R'₂CO) | β-Hydroxy-α-alkyl propanoate |

| Alkyl Halide (R'X) | α-Alkyl propanoate |

| Carbon Dioxide (CO₂) | Methyl 2-malonate |

| Disulfide (R'SSR') | α-Thio propanoate |

Applications of S Methyl 2 Bromopropanoate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Enantiopure Carboxylic Acids and Esters

The primary application of (S)-methyl 2-bromopropanoate (B1255678) in this context is as a precursor to other chiral molecules through stereospecific reactions. The bromine atom at the C-2 position is susceptible to nucleophilic displacement, typically via an SN2 mechanism, which proceeds with inversion of stereochemistry.

Hydrolysis: Simple hydrolysis of (S)-methyl 2-bromopropanoate under basic or acidic conditions yields (R)-2-bromopropanoic acid, demonstrating the modification of the ester group while retaining the chiral center.

Nucleophilic Substitution: It can react with various nucleophiles to generate a diverse range of enantiopure esters. For instance, reaction with a carboxylate salt (R'-COO⁻) would lead to the formation of a new ester, incorporating the R' group with an inversion of configuration at the chiral center. Subsequent hydrolysis can then yield the corresponding enantiopure carboxylic acid. This method provides access to α-substituted propanoic acids and their derivatives, which are common structural motifs in many biologically active compounds. A related precursor, (2S)-bromopropanoic acid, can be synthesized via the diazotization of L-alanine. mdpi.com

Preparation of Chiral Amines and Amino Acid Derivatives

(S)-Methyl 2-bromopropanoate is a valuable starting material for the synthesis of non-proteinogenic α-amino acids and chiral amines, which are crucial components in many pharmaceutical agents.

The synthesis typically involves the displacement of the bromide with a nitrogen-based nucleophile. A common strategy is the Gabriel synthesis, where phthalimide (B116566) anion is used as the nucleophile, or direct substitution with an azide (B81097) ion followed by reduction. These SN2 reactions proceed with inversion of configuration, leading to the (R)-amino ester derivative.

Reaction Pathway Example:

Nucleophilic Substitution: (S)-Methyl 2-bromopropanoate reacts with sodium azide (NaN₃) to form (R)-methyl 2-azidopropanoate.

Reduction: The azido (B1232118) group is then reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction conditions (PPh₃, H₂O), to yield (R)-methyl alaninate (B8444949) (methyl 2-aminopropanoate).

Hydrolysis: Subsequent hydrolysis of the methyl ester provides the enantiopure amino acid, (R)-alanine.

This methodology allows for the introduction of various protecting groups on the nitrogen and modification of the ester, providing access to a wide range of tailored amino acid derivatives for peptide synthesis or drug development. rsc.org The ability to create specific stereoisomers is critical, as the biological activity of enantiomers can differ significantly.

Construction of Chiral Alcohols and Diols

Chiral alcohols and diols are fundamental building blocks, particularly in the synthesis of natural products. (S)-Methyl 2-bromopropanoate can be converted into these structures through several synthetic routes.

Synthesis of α-Hydroxy Esters: Nucleophilic substitution of the bromide with a hydroxide (B78521) equivalent, such as sodium hydroxide in a polar aprotic solvent or using a carboxylate followed by hydrolysis, yields (R)-methyl lactate (B86563) with inversion of stereochemistry.

Reduction to Alcohols and Diols: The ester functionality of (S)-methyl 2-bromopropanoate or its derivatives can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Direct reduction of (S)-methyl 2-bromopropanoate yields (S)-2-bromo-1-propanol.

Reduction of the corresponding α-hydroxy ester, (R)-methyl lactate, provides the widely used chiral building block, (R)-1,2-propanediol.

Furthermore, these building blocks are crucial for creating more complex structures like the stereodefined 2-methyl-1,3-diols, which are key components of many polyhydroxylated natural products, including macrolide antibiotics. rsc.org

Formation of Chiral Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry. (S)-Methyl 2-bromopropanoate serves as a precursor for various chiral heterocycles, such as lactones and oxazolines.

Synthesis of Chiral Lactones: Intramolecular cyclization of a derivative of (S)-methyl 2-bromopropanoate can lead to the formation of chiral lactones. For example, reduction of the ester to the corresponding alcohol, followed by substitution of the bromide with a carbon nucleophile that also contains a carboxylic acid, could set the stage for a subsequent lactonization reaction, yielding a chiral γ-lactone. The synthesis of such chiral lactones is of great interest due to their presence in many bioactive natural products. rsc.orgresearchgate.net

Synthesis of Chiral Oxazolines: Chiral oxazolines are important ligands in asymmetric catalysis. nih.govnajah.edu A plausible route starting from (S)-methyl 2-bromopropanoate would involve:

Conversion to the corresponding (S)-2-bromopropanoic acid via hydrolysis.

Amidation with a chiral amino alcohol, such as (S)-2-amino-2-phenylethanol.

Base-mediated intramolecular cyclization, where the hydroxyl group displaces the bromide to form the oxazoline (B21484) ring. This process would yield a di-substituted chiral oxazoline, a valuable ligand for coordinating with metal catalysts in asymmetric reactions. labseeker.com

Role in Natural Product Synthesis

For example, the propionate (B1217596) unit with (S)-stereochemistry is a common feature in polyketide natural products. By using (S)-methyl 2-bromopropanoate, chemists can introduce this C3 unit with the correct, predefined stereochemistry at an early stage of the synthesis. Its derivatives, such as chiral 2-methyl-1,3-diols, are indispensable structural motifs in many biologically active polyhydroxylated natural products. rsc.org

Utility in Pharmaceutical and Agrochemical Intermediate Research

The enantiomers of a chiral molecule often exhibit vastly different biological activities. Therefore, the synthesis of single-enantiomer active ingredients is crucial in the pharmaceutical and agrochemical industries. (S)-Methyl 2-bromopropanoate is a key intermediate in the production of several such compounds.

Agrochemicals: It is a critical precursor for a class of herbicides known as aryloxyphenoxypropionates ("fop" herbicides). In a key step, (S)-methyl 2-bromopropanoate undergoes an SN2 reaction with a substituted phenol, such as hydroquinone (B1673460). This reaction proceeds with inversion of configuration, leading to the (R)-phenoxypropionate ester, which is the more biologically active enantiomer for herbicides like diclofop-methyl (B104173) and clodinafop-propargyl.

Pharmaceuticals: In pharmaceutical research, it is used as a starting reagent for the synthesis of 2-[¹⁸F]-fluoropropionic acid. researchgate.netnajah.edu This molecule is used as a positron emission tomography (PET) imaging agent, particularly for detecting prostate cancer. The defined stereochemistry is essential for its specific interaction with biological targets during imaging.

Table 1: Examples of Agrochemical and Pharmaceutical Intermediates Synthesized from (S)-Methyl 2-Bromopropanoate

| Intermediate | Class | Application | Key Synthetic Step |

|---|---|---|---|

| (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate | Agrochemical Intermediate | Precursor to "fop" herbicides (e.g., diclofop-methyl) | SN2 reaction with hydroquinone (inversion of stereochemistry) |

| 2-[18F]-Fluoropropionic acid | Pharmaceutical Intermediate | PET imaging agent for prostate cancer researchgate.netnajah.edu | Nucleophilic substitution with [18F]fluoride |

Polymer Synthesis (e.g., Atom Transfer Radical Polymerization initiator)

Beyond its use in small-molecule synthesis, (S)-methyl 2-bromopropanoate is an important molecule in materials science, where it functions as an initiator for Atom Transfer Radical Polymerization (ATRP). labseeker.com ATRP is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. nih.gov

In ATRP, the carbon-bromine bond of the initiator is reversibly cleaved by a transition metal catalyst (typically a copper(I) complex). This process generates a radical that initiates polymerization and a copper(II) species. The reversible deactivation of the growing polymer chain by the copper(II) complex maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.

The use of (S)-methyl 2-bromopropanoate as an initiator allows for the precise placement of the resulting propionate group at one end of every polymer chain. This enables the synthesis of functional polymers and block copolymers with specific end-group characteristics. It has been successfully used to initiate the polymerization of various monomers. najah.edu

Table 2: Examples of Monomers Polymerized via ATRP Using Methyl 2-Bromopropionate (MBrP) as an Initiator

| Monomer | Resulting Polymer | Significance/Application | Reference |

|---|---|---|---|

| Methyl Acrylate (MA) | Poly(methyl acrylate) | Produces polymers with narrow molecular weight distribution; used in adhesives and textiles. | nih.gov |

| Methyl Methacrylate (B99206) (MMA) | Poly(methyl methacrylate) (PMMA) | Creates well-defined PMMA, a transparent thermoplastic often used as a glass substitute. | |

| Styrene | Polystyrene | Allows for the synthesis of polystyrene with controlled molecular weight for various applications. | |

| n-Butyl Methacrylate (nBMA) | Poly(n-butyl methacrylate) | Used to create polymer brushes on surfaces like single-walled carbon nanotubes. | najah.edu |

Derivatization and Analogues of S Methyl 2 Bromopropanoate

Homologation and Chain Extension Strategies

Homologation and chain extension are crucial synthetic strategies for elongating a carbon skeleton, and (S)-methyl 2-bromopropanoate (B1255678) and its racemic form serve as important reagents in this context, particularly in polymer chemistry.

One of the most significant applications is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comtcichemicals.com ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com In this process, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers like n-butyl methacrylate (B99206) or methyl acrylate. sigmaaldrich.commdpi.com The ester group remains intact and becomes an end-group of the resulting polymer chain. This method effectively extends the chain from the original 2-bromopropanoate structure.

For instance, methyl 2-bromopropionate has been successfully used as an initiator for the synthesis of polymer brushes grafted onto single-walled carbon nanotubes, demonstrating its utility in creating advanced nanomaterials. sigmaaldrich.comsigmaaldrich.com Chain extension experiments, where a polymer chain initiated with methyl 2-bromopropionate is further elongated by adding more monomer, confirm the "living" nature of the polymerization and the high degree of end-group fidelity. mdpi.com

Beyond polymerization, related 2-bromopropionyl structures have been employed as chain extenders in the synthesis of polymers like polyurethanes. acs.org By esterifying cellulose (B213188) nanofibrils with 2-bromopropionyl bromide, a macro-initiator is created that can act as a chain extender, significantly enhancing the mechanical properties, such as tensile strength and elastic modulus, of the resulting polyurethane. acs.org

Table 1: Application of Methyl 2-Bromopropionate in Chain Extension

| Application | Method | Monomer Example | Resulting Structure | Reference |

|---|---|---|---|---|

| Polymer Brush Synthesis | Atom Transfer Radical Polymerization (ATRP) | n-Butyl methacrylate | Polymer brushes on carbon nanotube backbones | sigmaaldrich.com |

| Controlled Polymerization | Atom Transfer Radical Polymerization (ATRP) | Methyl Acrylate (MA) | Poly(methyl acrylate) with controlled molecular weight | mdpi.com |

| Polyurethane Synthesis | Polyaddition | Isocyanates, Polyols | High-strength polyurethanes with enhanced mechanical properties | acs.org |

Synthesis of Analogues with Modified Ester or Halogen Groups

The chemical structure of (S)-methyl 2-bromopropanoate can be readily modified at two primary locations: the ester group and the halogen atom. These modifications lead to the synthesis of a diverse library of analogues for various applications.

Halogen Modification: The bromine atom is an excellent leaving group, facilitating its replacement by other halogens through nucleophilic substitution reactions. A notable example is the synthesis of fluorine-containing analogues. For instance, methyl 2-bromopropionate is used as a starting reagent for the synthesis of 2-¹⁸F-fluoropropionic acid. sigmaaldrich.com This radiolabeled compound is developed as a potential imaging agent for positron emission tomography (PET), which is used in medical diagnostics, particularly for cancer. sigmaaldrich.comsigmaaldrich.com Similarly, chiral α-bromoamides, which are closely related structures, react with silver(I) fluoride (B91410) (AgF) to yield the corresponding 2-fluorinated amides with retention of the original stereochemistry. researchgate.net This highlights a pathway to synthesize chiral 2-fluoropropionates from 2-bromopropionates. The chloro-analogue, methyl 2-(S)-chloropropionate, is also a known and utilized chiral starting material. researchgate.net

Ester Modification: The methyl ester group can be converted to other esters (e.g., ethyl, propyl, or more complex alkyl esters) through a process called transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol. This allows for the fine-tuning of the compound's physical properties, such as solubility, boiling point, and volatility, without altering the core chiral structure.

Table 2: Examples of (S)-Methyl 2-Bromopropanoate Analogues

| Original Compound | Modification | Analogue Name | Application/Significance | Reference |

|---|---|---|---|---|

| Methyl 2-bromopropionate | Halogen Exchange (Br to F) | 2-¹⁸F-Fluoropropionic acid | PET imaging agent for prostate cancer | sigmaaldrich.com |

| (S)-Methyl 2-bromopropanoate | Halogen Exchange (Br to Cl) | (S)-Methyl 2-chloropropionate | Chiral source in synthesis | researchgate.net |

| (S)-Methyl 2-bromopropanoate | Ester Modification (Methyl to Ethyl) | (S)-Ethyl 2-bromopropanoate | Altered physical properties (solubility, etc.) | - |

Comparative Studies with (R)-Methyl 2-Bromopropanoate and Racemic Forms

The stereochemistry of a chiral molecule is critical as enantiomers can exhibit significantly different physical properties and biological activities. researchgate.net A 50:50 mixture of (S)- and (R)-enantiomers is known as a racemic mixture or racemate. wikipedia.org While enantiomers have identical physical properties like boiling point and density, they rotate plane-polarized light in opposite directions. wikipedia.org However, a racemic mixture can have different physical properties, such as melting point and solubility, compared to the pure enantiomers. wikipedia.org

In biological systems, the difference between enantiomers is often pronounced. Receptors, enzymes, and other chiral molecules in the body interact differently with each enantiomer. researchgate.net This can lead to one enantiomer (the eutomer) having the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. researchgate.net The case of thalidomide (B1683933) is a well-known example, where the (R)-enantiomer was effective against morning sickness, but the (S)-enantiomer was found to be teratogenic. wikipedia.orgharvard.edu

For methyl 2-bromopropionate, the distinction between its enantiomers is important in the agrochemical industry. It serves as an intermediate in the synthesis of a series of herbicides. guidechem.com Research has shown that for certain herbicides, the biological activity is stereoselective. Specifically, the R-configuration of intermediates derived from methyl 2-bromopropionate often exhibits higher herbicidal activity than the S-configuration. guidechem.com This highlights the economic and environmental advantages of using a single, more active enantiomer, as it can lead to lower application rates and reduced environmental impact.

Table 3: Comparison of Stereoisomers of Methyl 2-Bromopropanoate

| Form | Composition | Key Distinction | Example of Different Activity | Reference |

|---|---|---|---|---|

| (S)-Methyl 2-bromopropanoate | Enantiomerically pure (S)-form | Rotates plane-polarized light to the left (levorotatory) | Often the less active precursor for certain herbicides | guidechem.com |

| (R)-Methyl 2-bromopropanoate | Enantiomerically pure (R)-form | Rotates plane-polarized light to the right (dextrorotatory) | Often the more active precursor for certain herbicides | guidechem.com |

| (±)-Methyl 2-bromopropanoate | 50:50 mixture of (S)- and (R)-forms | Racemic; does not rotate plane-polarized light. May have different physical properties (e.g., melting point) than pure enantiomers. | Contains both the more active and less active precursors | wikipedia.org |

Development of Novel Chiral Reagents from its Structure

(S)-Methyl 2-bromopropanoate is a valuable chiral pool starting material, meaning it is an inexpensive, enantiomerically pure compound that can be used to synthesize other complex chiral molecules. Its utility stems from the ability to perform a variety of chemical transformations at its functional groups while retaining or controllably inverting the stereochemistry at the C2 position.

The compound serves as a precursor for a wide range of chiral synthons. The bromine atom can be displaced by various nucleophiles (e.g., azides, cyanides, amines, thiols) via SN2 reactions. These reactions typically proceed with an inversion of configuration, allowing for the synthesis of the corresponding (R)-configured products. This provides a straightforward route to a variety of chiral α-substituted propionates.

Furthermore, the ester group can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones, all while preserving the chiral center. These transformations yield a new set of versatile chiral building blocks. For example, reduction of (S)-methyl 2-bromopropanoate would yield (S)-2-bromo-1-propanol, a bifunctional chiral molecule. Hydrolysis would yield (S)-2-bromopropanoic acid. These derivatives can then be used in the synthesis of pharmaceuticals, natural products, and other fine chemicals where specific stereochemistry is required for biological activity or material properties. The closely related (S)-methyl 2-chloropropionate is also explicitly cited as a "chiral source" in synthetic chemistry literature, underscoring the role of this class of compounds in building chiral complexity. researchgate.net

Advanced Research Perspectives and Emerging Trends

Flow Chemistry Applications for Synthesis and Transformations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and facile scalability. For a chiral molecule like (S)-methyl 2-bromopropanoate (B1255678), flow chemistry presents compelling opportunities for both its synthesis and subsequent stereoselective transformations.

The enantioselective synthesis of α-bromo esters can be challenging in batch reactors due to difficulties in controlling reaction parameters that affect stereoselectivity. Flow reactors, with their precise temperature and residence time control, can potentially improve the enantiomeric excess (ee) of the final product. For instance, enzymatic resolutions or asymmetric bromination reactions could be optimized in continuous flow systems to favor the formation of the (S)-enantiomer.

Furthermore, transformations involving the stereogenic center of (S)-methyl 2-bromopropanoate can be performed with high fidelity in flow. Nucleophilic substitution reactions, where the bromide is displaced by various nucleophiles, are common transformations for this compound. Performing these reactions in a flow setup can minimize side reactions and epimerization, thus preserving the stereochemical integrity of the product. One documented application involves the use of methyl 2-bromopropanoate in the preparation of a monolithic Wittig reagent within a flow reactor, showcasing its utility in multi-step continuous processes. thieme-connect.de

Table 1: Potential Flow Chemistry Applications for (S)-Methyl 2-Bromopropanoate

| Application Area | Potential Advantages in Flow Chemistry |

| Enantioselective Synthesis | Precise temperature control leading to higher enantioselectivity. |

| Improved mixing for multiphasic catalytic systems. | |

| Facile screening of reaction conditions to optimize ee. | |

| Stereoselective Transformations | Minimized residence time to reduce racemization. |

| Enhanced safety for reactions with hazardous reagents. | |

| Integration of in-line purification to isolate pure enantiomers. | |

| Multi-step Synthesis | Telescoping of reaction sequences without isolating intermediates. |

| Automated synthesis of derivatives for library generation. |

Photoredox Catalysis and Electrocatalysis Involving the Compound

Photoredox and electrocatalysis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. The carbon-bromine bond in (S)-methyl 2-bromopropanoate is susceptible to single-electron reduction, making it an excellent candidate for radical-based transformations initiated by these methods.

In the realm of photoredox catalysis, visible light-absorbing photocatalysts can reduce the C-Br bond to generate a stereogenic α-ester radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its addition to electron-deficient olefins (Giese-type reaction) or its coupling with other radical species can lead to the synthesis of more complex chiral molecules. One study has specifically utilized methyl 2-bromopropionate as a radical initiator in a photoredox-catalyzed atom-transfer radical polymerization, demonstrating the feasibility of generating the corresponding radical intermediate. researchgate.net A key challenge and area of active research is the development of catalytic systems that can control the stereochemistry of the subsequent bond-forming step, thus enabling enantioselective transformations.

Electrocatalysis offers a complementary approach to generate the α-ester radical. By applying an electrical potential, the C-Br bond can be reduced at an electrode surface. This method avoids the use of potentially expensive and contaminating photocatalysts. The generated radical can then undergo similar transformations as in photoredox catalysis. The precise control over the reduction potential in electrocatalysis can also offer a handle for selective transformations.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, offers intriguing possibilities for the chiral recognition and separation of (S)-methyl 2-bromopropanoate. The development of synthetic macrocyclic hosts that can selectively bind one enantiomer over the other is a vibrant area of research. rsc.org Such host-guest interactions are driven by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric effects.

For a chiral ester like (S)-methyl 2-bromopropanoate, a synthetic receptor could be designed to have a chiral cavity that is complementary in shape and electronic properties to the (S)-enantiomer. This could be achieved using chiral macrocycles such as cyclodextrins, crown ethers, or calixarenes that are appended with specific recognition motifs. rsc.org The selective binding could be monitored by various spectroscopic techniques, such as NMR or fluorescence spectroscopy, providing a basis for enantiomeric excess determination.

Beyond recognition, supramolecular systems can also be designed to act as catalysts for reactions involving the chiral ester. By binding the substrate in a specific orientation, a supramolecular catalyst can influence the stereochemical outcome of a reaction, mimicking the function of enzymes. wikipedia.org For instance, a chiral host could catalyze the hydrolysis of the ester with enantioselectivity or facilitate a nucleophilic substitution reaction at the stereogenic center with retention or inversion of configuration.

Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by enabling the rapid prediction of synthetic routes and the optimization of reaction conditions. For a chiral building block like (S)-methyl 2-bromopropanoate, these technologies can be instrumental in designing efficient and novel synthetic pathways.

Furthermore, machine learning models can be used to predict the outcome of chemical reactions, including yield and enantioselectivity. chimia.chresearchgate.net By training on datasets of reactions performed under various conditions (e.g., different catalysts, solvents, temperatures), an ML model can learn the complex relationships between these parameters and the reaction outcome. This predictive power can be harnessed to optimize the synthesis of (S)-methyl 2-bromopropanoate itself or to fine-tune the conditions for its subsequent transformations to maximize the yield and stereoselectivity.

Table 2: Impact of AI and Machine Learning on the Synthesis and Use of (S)-Methyl 2-Bromopropanoate

| AI/ML Application | Description | Potential Benefit |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes for complex molecules. chemcopilot.comchemical.ai | Identifies novel and efficient ways to utilize (S)-methyl 2-bromopropanoate as a building block. |

| Reaction Outcome Prediction | ML models predict the yield and enantioselectivity of reactions. chimia.chresearchgate.net | Accelerates the optimization of reaction conditions for synthesis and transformations. |

| Catalyst Design | ML models can suggest novel catalyst structures for improved performance. | Discovery of new catalysts for the enantioselective synthesis of the target compound. |

| Automated Synthesis | Integration of AI with robotic platforms for autonomous reaction execution. | High-throughput synthesis and screening of derivatives of (S)-methyl 2-bromopropanoate. |

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

Computational chemistry and molecular modeling provide powerful tools to investigate the properties and reactivity of molecules at an atomic level. For (S)-methyl 2-bromopropanoate, these methods can offer valuable insights into its conformational preferences, electronic structure, and reaction mechanisms, which can guide experimental work.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. researchgate.netnih.gov For nucleophilic substitution reactions involving (S)-methyl 2-bromopropanoate, DFT calculations can be used to determine the energy profiles of different reaction pathways (e.g., SN2 vs. SN1), identify the structures of transition states, and predict the stereochemical outcome (inversion or retention of configuration). This information can help in selecting the optimal reaction conditions to achieve a desired stereospecific transformation.

Molecular modeling can also be used to predict the chiroptical properties of (S)-methyl 2-bromopropanoate, such as its optical rotation and circular dichroism (CD) spectrum. rsc.orgresearchgate.net By comparing the computationally predicted spectra with experimental data, the absolute configuration of the molecule can be confirmed. This is particularly useful in cases where the stereochemistry is uncertain.

Furthermore, computational methods can be employed to design and screen potential catalysts for the enantioselective synthesis of (S)-methyl 2-bromopropanoate. By modeling the interaction between the substrate and different chiral catalysts, it is possible to predict which catalyst will provide the highest enantioselectivity, thereby reducing the need for extensive experimental screening.

Conclusion and Future Directions in Academic Research

Synthesis of Contributions to Chiral Organic Chemistry

Propanoic acid, 2-bromo-, methyl ester, (S)-, scientifically known as (S)-methyl 2-bromopropanoate (B1255678), has established itself as a valuable and versatile chiral building block in the field of organic chemistry. Its significance stems from the presence of a stereogenic center at the C2 position, which allows for the transfer of chirality during the synthesis of more complex molecules. This enantiomerically pure compound serves as a readily available starting material for the stereoselective synthesis of a variety of organic structures, impacting fields from medicinal chemistry to materials science.

One of the notable contributions of (S)-methyl 2-bromopropanoate is its application as a precursor in the synthesis of radiolabeled compounds for medical imaging. Specifically, it is a key starting reagent for the synthesis of 2-¹⁸F-fluoropropionic acid, which is utilized as a positron emission tomography (PET) imaging agent, for instance, in the context of prostate cancer research. chemicalbook.comsigmaaldrich.com This application underscores the compound's role in creating sophisticated diagnostic tools where specific stereochemistry is crucial for biological activity and targeting.

In the realm of polymer chemistry, this chiral ester has been employed as an initiator in atom transfer radical polymerization (ATRP). chemicalbook.comsigmaaldrich.com This technique allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. The use of (S)-methyl 2-bromopropanoate enables the creation of polymer brushes on substrates like single-walled carbon nanotubes, introducing chiral elements into the resulting nanomaterials. chemicalbook.comsigmaaldrich.com Such functionalized materials have potential applications in chiral separations, asymmetric catalysis, and biomedical devices.

The utility of (S)-methyl 2-bromopropanoate as a chiral synthon is further demonstrated by its role in the construction of various bioactive molecules. Its α-bromo-ester moiety provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups with retention or inversion of configuration, depending on the reaction mechanism. This reactivity makes it an important intermediate in the synthesis of certain herbicides and other fine chemicals where a specific enantiomer is required for optimal activity. guidechem.com

The following table summarizes key applications of (S)-methyl 2-bromopropanoate, highlighting its contribution as a chiral building block.

Identification of Unaddressed Research Challenges and Opportunities

Despite the established utility of (S)-methyl 2-bromopropanoate, several research challenges and opportunities remain. These challenges primarily revolve around the synthesis of the compound itself with high enantiomeric purity and the stereocontrol in reactions where it is employed as a substrate.

Challenges:

Enantioselective Synthesis: While methods exist for the synthesis and resolution of methyl 2-bromopropanoate, achieving high enantiomeric excess (e.e.) in a cost-effective and environmentally friendly manner remains a significant challenge. guidechem.com Many current routes may involve chiral auxiliaries that are not fully recovered or enzymatic resolutions that can be costly and have limitations in substrate scope. guidechem.comnih.gov One of the fundamental challenges in asymmetric synthesis is the prevention of racemization of enantiopure starting materials or intermediates during a reaction sequence. nih.govaalto.fi

Stereocontrol in Nucleophilic Substitutions: The stereochemical outcome of nucleophilic substitution at the chiral center of (S)-methyl 2-bromopropanoate is highly dependent on the reaction conditions, nucleophile, and solvent. Ensuring complete inversion (Sₙ2) or retention of configuration can be challenging, and competing elimination reactions can reduce yields. Developing robust and predictable methods for stereospecific substitutions is an ongoing area of research.

Diastereoselectivity in Complex Syntheses: When (S)-methyl 2-bromopropanoate is used to create new stereocenters in a molecule that already contains chiral centers, controlling the diastereoselectivity of the reaction is a major hurdle. The development of catalysts and reaction conditions that can effectively control the formation of the desired diastereomer is crucial for the efficient synthesis of complex chiral molecules like natural products and pharmaceuticals.

Large-Scale Production: The transition from laboratory-scale synthesis to large-scale industrial production often presents challenges, particularly for chiral compounds. Issues such as catalyst removal from the reaction mixture can limit the applicability of homogeneous catalysts, which are often highly effective on a small scale. researchgate.net

Opportunities:

Development of Novel Catalytic Systems: There is a significant opportunity for the development of new and more efficient chiral catalysts for the asymmetric synthesis of (S)-methyl 2-bromopropanoate. This includes the design of novel organocatalysts, transition-metal complexes with innovative chiral ligands, and biocatalytic systems with improved stability and substrate tolerance. mdpi.comscilit.com

Dynamic Kinetic Resolution: Exploring dynamic kinetic resolution (DKR) processes for the synthesis of α-halo esters represents a promising avenue. DKR allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, offering a highly efficient route to enantiopure compounds. rsc.org

Green Chemistry Approaches: The application of green chemistry principles to the synthesis and use of (S)-methyl 2-bromopropanoate is a key area for future research. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes like mechanochemistry or flow chemistry to reduce the environmental impact. unibo.itmdpi.comresearchgate.netunibo.itmdpi.com

Exploring New Reaction Pathways: Investigating the reactivity of (S)-methyl 2-bromopropanoate in novel, stereoselective transformations could unlock new synthetic possibilities. This could include its use in catalytic asymmetric C-H functionalization, cascade reactions, or multicomponent reactions to build molecular complexity in a single step. mdpi.com

Prospects for Novel Synthetic Applications and Methodological Advancements

The future of research involving (S)-methyl 2-bromopropanoate is bright, with significant prospects for novel applications and the development of advanced synthetic methodologies. Building on its established role as a chiral synthon, future work is likely to expand its utility in creating highly functionalized and complex molecules.

Novel Synthetic Applications:

Medicinal Chemistry and Drug Discovery: The compound will likely continue to be a valuable precursor in the synthesis of new therapeutic agents. Recent advances in medicinal chemistry often focus on developing highly specific and potent drugs, where precise control of stereochemistry is paramount. technologynetworks.comsmr.org.uknih.gov Derivatives of (S)-methyl 2-bromopropanoate could serve as key intermediates for novel antibiotics, enzyme inhibitors, or receptor antagonists. Its use in synthesizing PET imaging agents could be expanded to other disease targets, aiding in early diagnosis and personalized medicine. nih.gov

Advanced Materials Science: In materials science, the demand for chiral materials with unique optical, electronic, and mechanical properties is growing. (S)-methyl 2-bromopropanoate can be used to introduce chirality into liquid crystals, chiral polymers for enantioselective separations, and functional surfaces. tcichemicals.com Its role as an initiator in controlled radical polymerization can be further exploited to create complex polymer architectures, such as block copolymers and star polymers, with tailored chiral properties.

Asymmetric Organocatalysis: The development of new chiral organocatalysts is a burgeoning field. (S)-methyl 2-bromopropanoate and its derivatives could serve as scaffolds or precursors for new classes of chiral catalysts, for example, in asymmetric halocyclization reactions or other stereoselective transformations. rsc.org

Methodological Advancements:

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms offers the potential for more efficient, safer, and scalable synthesis of and with (S)-methyl 2-bromopropanoate. Continuous flow processes can allow for better control over reaction parameters, leading to higher yields and selectivities, and can facilitate the use of hazardous reagents more safely.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis is a powerful tool for achieving high stereoselectivity under mild conditions. nih.gov Future research will likely focus on discovering or engineering enzymes that can utilize (S)-methyl 2-bromopropanoate or its precursors more efficiently. Chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, could provide elegant and efficient routes to complex chiral molecules starting from this building block.

Computational Chemistry and Reaction Prediction: Advances in computational chemistry and machine learning can accelerate the discovery of new applications and synthetic routes. technologynetworks.com Theoretical calculations can be used to predict the stereochemical outcome of reactions, design more effective catalysts, and explore the potential of (S)-methyl 2-bromopropanoate in novel reaction types before they are attempted in the lab.

The following table outlines potential future research directions for (S)-methyl 2-bromopropanoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.